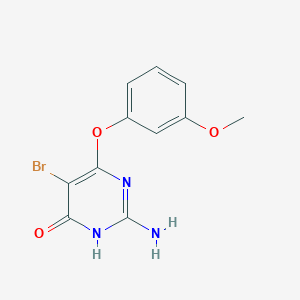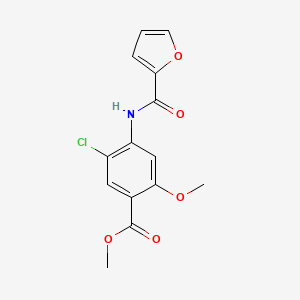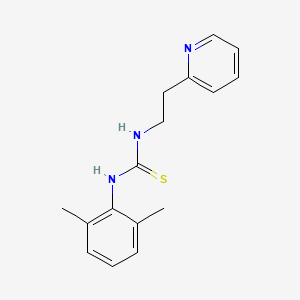![molecular formula C20H18N2O3 B5547846 4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5547846.png)
4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is also known as DIMBOA, and it is a natural product that is produced by many plants, including maize, wheat, and rye. DIMBOA has been found to possess various biological activities, including antibacterial, antifungal, and antiviral properties, making it a promising candidate for drug development and other applications.
Mechanism of Action
The mechanism of action of DIMBOA is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. DIMBOA has been shown to inhibit the growth of various bacteria and fungi by disrupting their cell membranes and metabolic pathways. In insects, DIMBOA has been shown to disrupt their digestive systems and inhibit their growth and reproduction.
Biochemical and Physiological Effects:
DIMBOA has been found to have various biochemical and physiological effects on different organisms. In plants, DIMBOA has been shown to act as a defense mechanism against herbivores and pathogens. In animals, DIMBOA has been found to have antioxidant properties and to improve liver function. However, the effects of DIMBOA on human health are not fully understood, and more research is needed to determine its safety and potential health benefits.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DIMBOA in lab experiments is its natural origin, which makes it a more environmentally friendly alternative to synthetic compounds. DIMBOA also has a wide range of biological activities, making it a versatile compound for different applications. However, one of the limitations of using DIMBOA in lab experiments is its low solubility in water, which can make it challenging to work with in aqueous solutions.
Future Directions
There are several future directions for the research and development of DIMBOA. One area of interest is the development of new drugs based on the structure of DIMBOA for the treatment of various infections. Another area of interest is the use of DIMBOA as a natural pesticide in agriculture to reduce the use of synthetic pesticides. Additionally, the use of DIMBOA as a building block for the synthesis of new materials with unique properties is another area of research that holds promise for future applications. Overall, the study of DIMBOA and its potential applications is an exciting area of research that has the potential to lead to significant advancements in various fields.
Synthesis Methods
The synthesis of DIMBOA involves several steps, starting from the reaction of 2-aminophenol with ethyl acetoacetate to form 2-phenyl-4H-3,1-benzoxazin-4-one. This intermediate is then reacted with 1,2-dimethyl-3-indolylacetonitrile in the presence of a base to form the final product, 4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one. The synthesis of DIMBOA has been optimized over the years, with various modifications to improve the yield and purity of the product.
Scientific Research Applications
DIMBOA has been extensively studied for its potential applications in various fields. In medicine, DIMBOA has been found to possess antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs to combat infections. In agriculture, DIMBOA has been shown to have herbicidal and insecticidal properties, making it a potential natural pesticide. In materials science, DIMBOA has been used as a building block for the synthesis of various polymers and materials with unique properties.
properties
IUPAC Name |
4-[2-(1,2-dimethylindol-3-yl)-2-oxoethyl]-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-13-20(14-7-3-4-8-15(14)21(13)2)17(23)11-22-16-9-5-6-10-18(16)25-12-19(22)24/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJPJUANZTUGQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)CN3C(=O)COC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5547775.png)



![4-hydroxy-2-(phenoxymethyl)-N-[1-(1,3-thiazol-2-yl)propyl]pyrimidine-5-carboxamide](/img/structure/B5547809.png)

![2-{2-[(2S)-2-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5547817.png)
![5-chloro-1,3-dimethyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B5547821.png)
![7-[(1-methyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5547826.png)
![1-isopropyl-N-{2-[(4-methoxyphenyl)thio]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5547843.png)


![[(3aS*,9bS*)-2-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5547875.png)